molecular formula C18H15FN2O2 B2875433 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide CAS No. 953010-63-4

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2875433
CAS No.: 953010-63-4
M. Wt: 310.328
InChI Key: VPQNLAQFFUFIIW-UHFFFAOYSA-N
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Description

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide is a synthetic organic compound characterized by a hybrid structure combining an isoxazole ring substituted with a 4-fluorophenyl group, a methylene bridge, and a phenylacetamide moiety. The phenylacetamide chain may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-15-8-6-14(7-9-15)17-11-16(21-23-17)12-20-18(22)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQNLAQFFUFIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide typically involves the formation of the isoxazole ring followed by the introduction of the fluorophenyl and phenylacetamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride can yield 4-fluorophenyl isoxazole, which can then be further reacted with phenylacetic acid derivatives to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatographic techniques. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, resulting in derivatives with potentially different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in cell development and proliferation . By activating or inhibiting these pathways, the compound can exert its biological effects, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenylacetamide, we analyze structurally and functionally related compounds from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Applications/Activity Source Reference
This compound Isoxazole, 4-fluorophenyl, phenylacetamide 310.33 Not explicitly stated (inferred CNS/kinase targets)
3-Chloro-N-phenyl-phthalimide Phthalimide core, chloro, phenyl substituent 257.67 Polymer synthesis precursor
Sarizotan Hydrochloride Pyridinemethanamine, fluorophenyl, benzopyran 384.90 Parkinson’s-associated dyskinesia
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Branched acetamide, amino-hydroxy chain ~500 (estimated) Antibacterial or antiviral activity
C F3 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl)pentanamide Isoxazole-sulfamoyl hybrid, isoindoline ~450 (estimated) Enzyme inhibition (e.g., carbonic anhydrase)

Key Comparisons

Core Heterocycles and Bioactivity The target compound’s isoxazole-fluorophenyl motif is shared with Sarizotan Hydrochloride (a CNS agent) and C F3 (a sulfamoyl-enzyme inhibitor) . However, unlike Sarizotan, it lacks the benzopyran scaffold, suggesting divergent receptor interactions.

Substituent Effects

  • The 4-fluorophenyl group in the target compound parallels Sarizotan’s fluorinated aromatic system, which improves blood-brain barrier penetration . This contrasts with C F3’s methyl-isoxazole and sulfamoyl groups, which likely target peripheral enzymes .
  • The phenylacetamide chain distinguishes it from branched acetamide derivatives (e.g., compounds), which exhibit higher molecular weights and possible peptide-like bioactivity .

Molecular Weight and Drug-Likeness

  • At 310.33 g/mol, the target compound falls within Lipinski’s rule-of-five guidelines, favoring oral bioavailability. Sarizotan (384.90 g/mol) and C F3 (~450 g/mol) may face challenges in permeability or metabolic clearance .

Synthetic Utility vs. Pharmacological Focus

  • Unlike 3-chloro-N-phenyl-phthalimide (a polymer precursor), the target compound’s structure aligns with small-molecule drug design, emphasizing target-specific interactions .

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